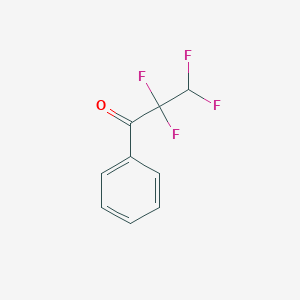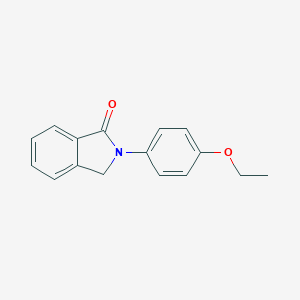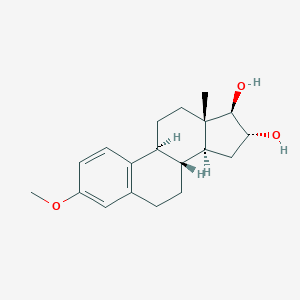![molecular formula C7H13N B073980 cis-7-Azabicyclo[3.3.0]octane CAS No. 1468-87-7](/img/structure/B73980.png)
cis-7-Azabicyclo[3.3.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-7-Azabicyclo[3.3.0]octane is a chemical compound with the CAS Number: 1468-87-7 and a molecular weight of 111.19 . Its IUPAC name is (3aR,6aS)-octahydrocyclopenta[c]pyrrole .
Synthesis Analysis
The synthesis of cis-7-Azabicyclo[3.3.0]octane involves several steps . The method takes 1,4-butenediol as a raw material and synthesizes the cis-7-Azabicyclo[3.3.0]octane through the steps of dehydration reaction, Diels-Alder reaction, epoxidation hydration reaction, dehydration reaction (esterification reaction and thermal cracking reaction), ozonization reaction, hydrogenation reaction, and ammoniation reaction .Molecular Structure Analysis
The molecular structure of cis-7-Azabicyclo[3.3.0]octane is represented by the linear formula C7H13N . The InChI code for this compound is 1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+ .Physical And Chemical Properties Analysis
Cis-7-Azabicyclo[3.3.0]octane is a solid substance . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
2. Drug Discovery Scaffold
Field: Medicinal Chemistry
2-Azabicyclo[3.2.1]octanes
are nitrogen-containing heterocycles with significant potential in drug discovery. Their unique structure makes them challenging yet valuable as synthetic intermediates. Researchers have applied this core scaffold in several total syntheses. For instance, the total synthesis of (+)-hosieine A, an alkaloid containing the 2-azabicyclo[3.2.1]octane core, was achieved in just 7 steps with an overall yield of 16% .
Summary:
Methods:
Results:
These applications highlight the versatility and importance of cis-7-Azabicyclo[3.3.0]octane in scientific research. Whether in alkaloid synthesis or drug discovery, this compound continues to intrigue researchers across various disciplines. 🌟 .
Safety And Hazards
Cis-7-Azabicyclo[3.3.0]octane is classified as a dangerous substance . It has the hazard statement H225, indicating that it is highly flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . If inhaled or in contact with skin or eyes, specific first aid measures should be taken .
Future Directions
Cis-7-Azabicyclo[3.3.0]octane is an important intermediate in the field of medicine synthesis . It can be used for synthesizing gliclazide after nitrosation and zinc powder reduction . The method for synthesizing the cis-7-Azabicyclo[3.3.0]octane has the advantages of simple process, green route, less pollution in the reaction process, continuous operation in multiple steps, and high efficiency .
properties
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-KNVOCYPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-7-Azabicyclo[3.3.0]octane | |
CAS RN |
1468-87-7 |
Source


|
| Record name | Cyclopenta[c]pyrrole, octahydro-, cis- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



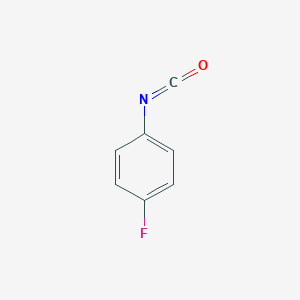


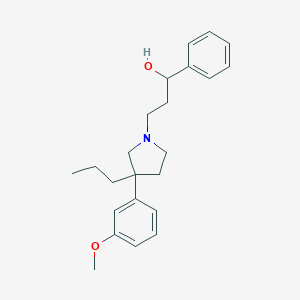
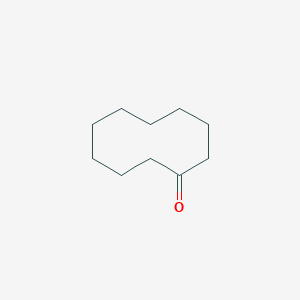
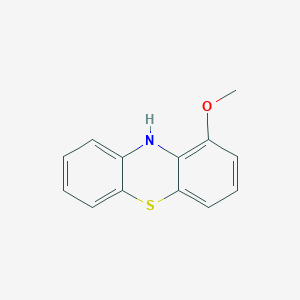

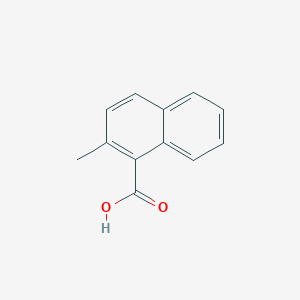
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
